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For Researchers, Scientists, and Drug Development Professionals

NMS-873 is a potent and highly selective allosteric inhibitor of the AAA+ (ATPases Associated
with diverse cellular Activities) ATPase, Valosin-Containing Protein (VCP), also known as p97.
With an IC50 value in the low nanomolar range, NMS-873 has become a critical tool for
studying the cellular functions of p97 and a lead compound in the development of therapeutics
targeting protein homeostasis. This document provides a detailed examination of the selectivity
profile of NMS-873 against other ATPases, its mechanism of action, and the experimental
protocols used to characterize its activity.

Selectivity Profile of NMS-873

NMS-873 exhibits a remarkable degree of selectivity for p97. Initial characterization

demonstrated that it is highly selective against other AAA ATPases, the chaperone Hsp90, and
a broad panel of 53 kinases, with IC50 values for these off-targets being greater than 10 pM.[1]
[2] The primary target, p97, is inhibited by NMS-873 with an IC50 of approximately 30 nM.[1][3]

Recent investigations, however, have uncovered off-target effects of NMS-873 on mitochondrial
function. Specifically, NMS-873 has been shown to act as a dual inhibitor of mitochondrial
Complex | and ATP synthase, which can induce aerobic fermentation in cultured cells.[4][5] It is
important to note that the inhibition of ATP synthase is reported to be weak and occurs at
concentrations significantly higher than those required for p97 inhibition.[4]
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Target IC50 Notes

p97/VCP ~30 nM Potent, allosteric inhibition.
Other AAA ATPases > 10 uM High degree of selectivity.
Hsp90 >10 uM High degree of selectivity.
Kinase Panel (53) >10 uM High degree of selectivity.
Mitochondrial Complex | Sub-micromolar Off-target effect.

) ) Weak inhibition at high
Mitochondrial ATP synthase ] Off-target effect.
concentrations

Mechanism of Action

NMS-873 employs an allosteric mechanism of inhibition. It binds to a site at the interface
between the D1 and D2 ATPase domains of the p97 hexamer.[4] This binding event stabilizes
the ADP-bound conformation of the enzyme, thereby interrupting the ATP hydrolysis cycle that
Is essential for p97's function in protein unfolding and degradation.[4]

The inhibition of p97 function by NMS-873 disrupts cellular protein homeostasis, leading to the
accumulation of ubiquitinated proteins. This triggers a cellular stress pathway known as the
Unfolded Protein Response (UPR) and can interfere with the autophagy process, ultimately
leading to cancer cell death.[1][3]
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Mechanism of p97 inhibition by NMS-873 leading to the Unfolded Protein Response.

Experimental Protocols

The characterization of NMS-873's potency and selectivity relies on robust biochemical and
cellular assays. Below are detailed methodologies for key experiments.

p97 ATPase Activity Assay (NADH-Coupled)
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This assay determines ATPase activity by measuring the rate of ADP production. The
production of ADP is coupled to the oxidation of NADH, which can be monitored by the
decrease in absorbance at 340 nm.

Principle:
e p97 hydrolyzes ATP to ADP and Pi.

¢ Pyruvate kinase (PK) uses phosphoenolpyruvate (PEP) to convert ADP back to ATP,
producing pyruvate.

o Lactate dehydrogenase (LDH) reduces pyruvate to lactate, oxidizing NADH to NAD+.

Materials:

Assay Buffer: 50 mM Tris-HCI, pH 7.5, 100 mM KCI, 20 mM MgCI2, 1 mM DTT.
* Enzyme Mix: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH).

e Substrate Mix: Phosphoenolpyruvate (PEP), ATP, and NADH.

e Enzyme: Recombinant human p97 protein.

« Inhibitor: NMS-873 in DMSO.

 Instrumentation: UV/Vis spectrophotometer plate reader capable of reading absorbance at
340 nm.

Procedure:

Prepare a reaction mixture containing assay buffer, PK, LDH, PEP, and NADH.

Add the p97 enzyme to the reaction mixture.

To test the inhibitor, add serial dilutions of NMS-873 (or DMSO as a vehicle control) to the
wells of a 384-well plate.

Initiate the reaction by adding ATP.
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» Immediately begin monitoring the decrease in absorbance at 340 nm at a constant
temperature (e.g., 37°C) in kinetic mode.

e The rate of NADH oxidation (slope of the absorbance vs. time curve) is directly proportional
to the ATPase activity.

o Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the
inhibitor concentration and fitting the data to a dose-response curve.

Kinase Selectivity Profiling (Kinase Panel Assay)

To assess the selectivity of NMS-873 against a broad range of protein kinases, commercially
available kinase profiling services are often employed. These assays typically measure the
ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase.

General Workflow:

e Compound Submission: NMS-873 is provided at a high concentration (e.g., 10 uM) for
single-point screening against a panel of kinases.

o Assay Performance: Each kinase reaction is carried out in the presence of the inhibitor or a
vehicle control. Reactions typically include the kinase, a specific peptide substrate, and ATP
(often radiolabeled with 33P-ATP).

» Quantification of Inhibition: The amount of substrate phosphorylation is quantified. For
radiometric assays, this involves capturing the phosphorylated substrate on a filter and
measuring the incorporated radioactivity.

» Data Analysis: The percentage of remaining kinase activity in the presence of the inhibitor is
calculated relative to the vehicle control. A significant reduction in activity (e.g., >50%) flags a
potential interaction.

e Follow-up (IC50 Determination): For any kinases that show significant inhibition in the
primary screen, a dose-response experiment is performed to determine the precise IC50
value.
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Workflow for determining inhibitor potency and selectivity.

Conclusion

NMS-873 is a powerful and specific inhibitor of the p97 ATPase, making it an invaluable
research tool. Its high degree of selectivity against other ATPases and kinases is a key
attribute, although recent findings of off-target effects on mitochondrial respiration warrant
consideration in the interpretation of cellular studies, particularly at higher concentrations. The
detailed experimental protocols outlined here provide a foundation for the continued
investigation and characterization of NMS-873 and other novel ATPase inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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